1h-Pyrazole-3,5-dicarbaldehyde
Overview
Description
1H-Pyrazole-3,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrazole, characterized by the presence of two formyl groups at the 3 and 5 positions of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by oxidation of the resulting pyrazole derivative to introduce the formyl groups at the 3 and 5 positions . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1H-Pyrazole-3,5-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,5-dimethanol.
Substitution: Various halogenated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3,5-dicarbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,5-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
1H-Pyrazole-3,5-dimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
3,5-Dimethyl-1H-pyrazole: Similar pyrazole core but with methyl groups instead of formyl groups.
Uniqueness: 1H-Pyrazole-3,5-dicarbaldehyde is unique due to the presence of two reactive formyl groups, which provide versatile reactivity for further chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful scaffold for the development of biologically active compounds .
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-5(3-9)7-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFLZXZCXWMSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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